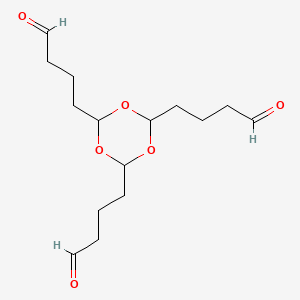
4,4',4''-(1,3,5-Trioxane-2,4,6-triyl)tributanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-(1,3,5-Trioxane-2,4,6-triyl)tributanal is a chemical compound characterized by its unique structure, which includes a trioxane ring substituted with butanal groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require acidic catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 4,4’,4’'-(1,3,5-Trioxane-2,4,6-triyl)tributanal may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of homogeneous acid-type catalysts is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’,4’'-(1,3,5-Trioxane-2,4,6-triyl)tributanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the butanal groups to alcohols.
Substitution: The butanal groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-(1,3,5-Trioxane-2,4,6-triyl)tributanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds .
Wirkmechanismus
The mechanism of action of 4,4’,4’'-(1,3,5-Trioxane-2,4,6-triyl)tributanal involves its ability to undergo various chemical transformations. The trioxane ring can release formaldehyde under certain conditions, which can then participate in further reactions. The butanal groups can interact with various molecular targets, leading to the formation of new compounds .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trioxane: A cyclic trimer of formaldehyde with similar reactivity.
1,2,4-Trioxane: Another trioxane isomer with different substitution patterns.
1,3,5-Trithiane: A sulfur analog of trioxane with distinct chemical properties
Eigenschaften
CAS-Nummer |
112079-61-5 |
|---|---|
Molekularformel |
C15H24O6 |
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
4-[4,6-bis(4-oxobutyl)-1,3,5-trioxan-2-yl]butanal |
InChI |
InChI=1S/C15H24O6/c16-10-4-1-7-13-19-14(8-2-5-11-17)21-15(20-13)9-3-6-12-18/h10-15H,1-9H2 |
InChI-Schlüssel |
HQKQGIZFPLOGPN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC=O)CC1OC(OC(O1)CCCC=O)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



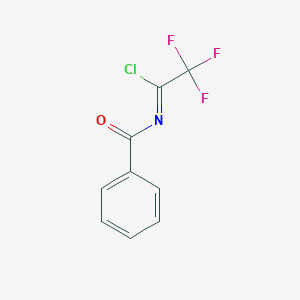
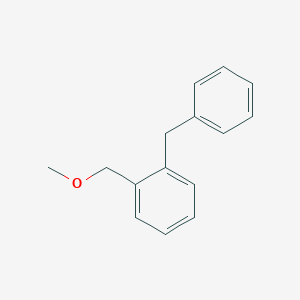
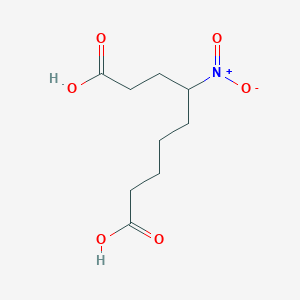
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)


![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

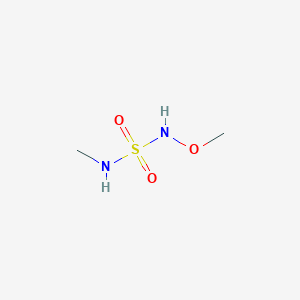
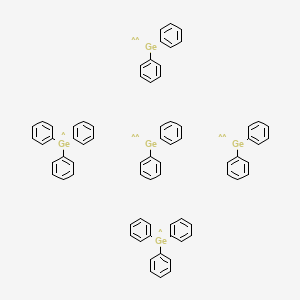
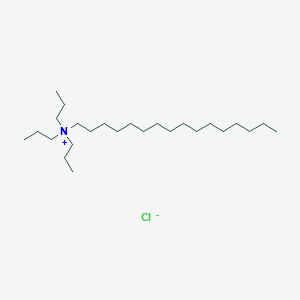
![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)

